4-Chloro-3'-ethoxy-biphenyl-2-ylamine

Description

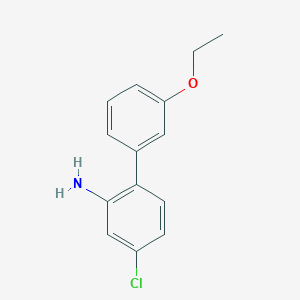

4-Chloro-3'-ethoxy-biphenyl-2-ylamine is a biphenyl derivative featuring a chloro substituent at the 4-position, an ethoxy group at the 3'-position, and an amine functional group at the 2-position. This compound’s structure combines aromatic and amine functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C14H14ClNO |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

5-chloro-2-(3-ethoxyphenyl)aniline |

InChI |

InChI=1S/C14H14ClNO/c1-2-17-12-5-3-4-10(8-12)13-7-6-11(15)9-14(13)16/h3-9H,2,16H2,1H3 |

InChI Key |

PTSBGVNBKUIHHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-ethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.

Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives, while oxidation of the amine group can produce nitro compounds.

Scientific Research Applications

4-Chloro-3’-ethoxy-biphenyl-2-ylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of fluorescent dyes for labeling biological molecules.

Industry: The compound is used in the production of polymers and high-performance materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound | Key Functional Groups | Substituents |

|---|---|---|

| This compound | Amine, chloro, ethoxy | Biphenyl backbone |

| 4-Chloro-3,5-dimethylphenol (PCMX) | Phenol, chloro, methyl | Monocyclic aromatic |

| 3-(4-chlorophenyl)aniline | Amine, chloro | Biphenyl backbone (without ethoxy group) |

Key Observations :

- Unlike PCMX (a phenol), the amine group in the target compound may confer basicity and reactivity with acids or oxidizing agents .

Physicochemical Properties

Notes:

Key Findings :

- PCMX is a known skin irritant and sensitizer, with regulatory warnings against aquatic exposure .

Regulatory and Handling Considerations

Insights :

- PCMX is widely regulated due to its use in disinfectants and biocides, whereas biphenyl amines may fall under general industrial chemical guidelines .

Biological Activity

4-Chloro-3'-ethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C14H14ClNO, characterized by a chloro group at the 4-position, an ethoxy group at the 3'-position, and an amine group at the 2-position. This compound has garnered attention for its potential applications in biological research, particularly in the development of fluorescent dyes and as a building block for more complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amine group can form hydrogen bonds, influencing the structure and function of proteins. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, potentially affecting their activity and stability.

Applications in Biological Research

Fluorescent Dyes : One of the notable applications of this compound is in the development of fluorescent dyes for labeling biological molecules. These dyes are critical for various imaging techniques in cellular biology and biochemistry.

Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related nitro-containing ligands have shown significant activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-biphenyl-2-ylamine | Chloro and amine groups | Moderate antibacterial activity |

| 4-Ethoxy-biphenyl-2-ylamine | Ethoxy and amine groups | Limited biological studies |

| 4-Chloro-3'-methoxy-biphenyl-2-ylamine | Chloro and methoxy groups | Anticancer activity noted |

Case Studies

- Antibacterial Activity : In studies involving related compounds, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported around 39 µg/L for some derivatives, indicating potential for antibiotic development .

- Anticancer Studies : Complexes involving biphenyl derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves binding to DNA and interfering with replication processes, akin to established chemotherapeutic agents like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.